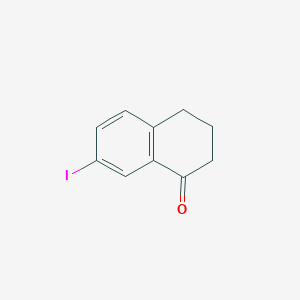

7-Iodo-1-tetralone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-iodo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNRPUMINDUKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)I)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435415 | |

| Record name | 7-Iodo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145485-31-0 | |

| Record name | 7-Iodo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Tetralone Derivatives in Modern Organic Synthesis

Tetralone derivatives serve as crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and natural products. researchgate.netsemanticscholar.org The tetralone core, a 3,4-dihydronaphthalen-1(2H)-one, provides a rigid bicyclic system that can be strategically functionalized. semanticscholar.org The presence of both a ketone and an aromatic ring allows for a diverse range of chemical transformations.

The applications of tetralone derivatives are extensive. They are recognized as key precursors for synthesizing compounds with potential therapeutic activities, such as anticancer, antidepressant, and anti-inflammatory agents. researchgate.netbeilstein-journals.orgchemimpex.com For instance, certain tetralone derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in neurological disorders. nih.gov The versatility of the tetralone scaffold allows for the introduction of various substituents, enabling the fine-tuning of biological activity and physicochemical properties. researchgate.net

Overview of Halogenation Strategies with a Focus on Iodine in Chemical Synthesis

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. Halogenated compounds are often not the final target but serve as versatile intermediates that can be readily converted into other functional groups. Iodine, in particular, offers unique advantages as a halogen substituent.

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodo-substituted compounds highly reactive in a variety of coupling reactions. researchgate.net This enhanced reactivity is particularly valuable in modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are pivotal for the construction of carbon-carbon and carbon-heteroatom bonds.

Several methods exist for the iodination of aromatic compounds. Electrophilic aromatic substitution is a common strategy, often employing elemental iodine in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. chem-soc.si These oxidizing agents are believed to generate a more potent electrophilic iodine species in situ, facilitating the substitution reaction. chem-soc.si Green chemistry approaches have also been developed, utilizing systems like iodine with aqueous hydrogen peroxide under solvent-free conditions to improve the environmental profile of iodination reactions. mdpi.comresearchgate.net

Structural and Reactivity Profile of 7 Iodo 1 Tetralone Within Bicyclic Systems

Regioselective Iodination of 1-Tetralone Precursors

The introduction of an iodine atom at a specific position on the 1-tetralone scaffold is a critical step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a cornerstone of organic synthesis, allowing for the functionalization of aromatic rings. In the context of this compound synthesis, this approach involves the direct iodination of 1-tetralone.

A common and effective method for the synthesis of this compound is the direct iodination of 1-tetralone using molecular iodine in the presence of an oxidizing agent. Oxidizing agents such as nitric acid or hydrogen peroxide are frequently employed to generate a more potent electrophilic iodine species, which then reacts with the electron-rich aromatic ring of 1-tetralone. This reaction is a classic example of electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by an iodine atom.

The general reaction can be represented as:

1-Tetralone + I₂ + Oxidizing Agent → this compound + Byproducts

The regioselectivity of the iodination reaction, which dictates the position of the incoming iodine atom, is highly dependent on the reaction conditions and the solvent system used. For the synthesis of this compound, achieving substitution at the C7 position is paramount. The reaction is often conducted in organic solvents like acetic acid or chloroform (B151607) at elevated temperatures. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the final product distribution. The temperature also plays a crucial role, with higher temperatures generally favoring the desired substitution.

Direct Iodination with Iodine and Oxidizing Agents (e.g., Hydrogen Peroxide, Nitric Acid)

Comparative Studies of Oxidants in Iodination Processes

Various oxidizing agents have been explored to improve the efficiency and selectivity of the iodination of aromatic compounds. A notable example is the use of the urea-hydrogen peroxide (UHP) complex. nih.gov Studies have shown that UHP can be an effective and convenient solid oxidant for the iodination of several activated aromatic compounds, including 1-tetralone, under solvent-free conditions. nih.gov This approach offers a greener alternative to traditional methods that use harsh acids and large volumes of organic solvents. mdpi.com

Comparative evaluations of different forms of hydrogen peroxide, such as 30% aqueous H₂O₂, UHP, and sodium percarbonate, have been conducted to determine their efficiency in iodination reactions. chem-soc.si These studies help in optimizing the reaction conditions to achieve higher yields and better selectivity for the desired iodinated product. chem-soc.si

Table 1: Comparison of Oxidizing Agents in the Iodination of 1-Tetralone

| Oxidizing Agent | Reaction Conditions | Key Findings |

|---|---|---|

| Nitric Acid/Hydrogen Peroxide | Acetic acid or chloroform, elevated temperatures | Effective for direct iodination, but can lead to side products. |

| Urea-Hydrogen Peroxide (UHP) | Solvent-free | Efficient and environmentally friendly alternative. nih.gov |

| 30% Aqueous H₂O₂ | Solvent-free or in water | A greener option, with efficiency dependent on the substrate. chem-soc.si |

| Selectfluor™ F-TEDA-BF₄ | Methanol | Promotes regioselective iodination at the α-carbonyl position in substituted tetralones. researchgate.net |

Cyclization-Based Synthetic Routes

An alternative strategy for synthesizing this compound involves the construction of the tetralone ring system from a pre-functionalized acyclic precursor. This approach often utilizes intramolecular reactions to form the bicyclic core.

Intramolecular Friedel-Crafts Acylation for Tetralone Formation

Intramolecular Friedel-Crafts acylation is a powerful ring-forming reaction that is widely used in the synthesis of polycyclic ketones, including tetralones. acs.orgglobethesis.com This method typically involves the cyclization of a substituted phenylbutyric acid or its corresponding acid chloride. wikipedia.org

In the context of this compound synthesis, this would involve starting with a 4-phenylbutanoic acid derivative that already contains an iodine atom at the desired position on the phenyl ring. For instance, the iodination of phenylbutyric acid can produce a mixture of isomers, which can then be subjected to a Friedel-Crafts reaction to yield a mixture of 5-iodo- and 7-iodotetralones. researchgate.net These isomers can then be separated to isolate the desired this compound. researchgate.net

The cyclization is typically promoted by a Lewis acid, such as aluminum chloride, or a strong protic acid like polyphosphoric acid or methanesulfonic acid. wikipedia.orgvulcanchem.com The choice of catalyst is crucial for the success of the reaction. globethesis.com

Conversion of Aminotetralone Intermediates to Halogenated Tetralones

A common pathway to halogenated tetralones, including this compound, involves the use of aminotetralone precursors. The Sandmeyer reaction is a classical and effective method for converting an aromatic amino group into a halogen. wikipedia.org This reaction proceeds via the formation of a diazonium salt from the amine, which is then displaced by a halide.

The process typically begins with the synthesis of 7-amino-1-tetralone. One method involves the hydrogenation of 7-nitro-1-tetralone (B1293709) using a platinum oxide catalyst. prepchem.com Another approach is the regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide using potassium permanganate (B83412), followed by acidic hydrolysis to yield 8-aminotetral-1-one, a related aminotetralone. researchgate.net

Once the aminotetralone is obtained, it can be converted to the corresponding iodo derivative. The Sandmeyer reaction provides a robust method for this transformation, where the amino group is first diazotized with a nitrite (B80452) source in an acidic medium. The resulting diazonium salt is then treated with a copper(I) iodide solution to introduce the iodine atom onto the aromatic ring. wikipedia.org This method is widely applicable for the synthesis of various aryl halides from their corresponding amines. wikipedia.orgorganic-chemistry.org

Advanced and Stereoselective Approaches to this compound and its Analogues

Modern synthetic chemistry has seen the development of more sophisticated methods for the construction of complex molecules, including analogues of this compound. These advanced techniques often offer higher efficiency, stereoselectivity, and functional group tolerance.

Palladium-Catalyzed Domino Reaction Sequences

Palladium-catalyzed reactions are powerful tools in organic synthesis. Domino reactions, also known as cascade or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.

For instance, a palladium-catalyzed domino reaction has been developed for the synthesis of α-tetralone-fused spirooxindoles. acs.orgresearchgate.net This process involves a carbene migratory insertion followed by a conjugate addition sequence. acs.orgresearchgate.net While not a direct synthesis of this compound itself, this methodology demonstrates the potential of palladium catalysis to construct complex scaffolds containing the tetralone core.

Another relevant example is the palladium-catalyzed regioselective synthesis of 7-iodobenzo[b]furans from 1,2,3-triiodobenzenes and benzylketones. nih.govrsc.org This reaction proceeds through a tandem α-arylation and intramolecular O-arylation, showcasing the ability to selectively introduce an iodine atom at the 7-position of a fused ring system. nih.govrsc.org Such strategies could potentially be adapted for the synthesis of this compound analogues.

Chiral Hypervalent Iodine Reagent-Mediated Transformations

Hypervalent iodine reagents have emerged as mild, environmentally friendly, and highly efficient alternatives to heavy metal reagents in a variety of oxidative transformations. sioc-journal.cnbeilstein-journals.org The development of chiral hypervalent iodine reagents has enabled their use in asymmetric synthesis, providing access to enantioenriched products. beilstein-journals.orgd-nb.info

These reagents have been successfully employed in asymmetric oxidative dearomatization reactions, such as the spirolactonization of phenolic derivatives. d-nb.info Chiral hypervalent iodine catalysts with a rigid spirocyclic backbone have shown good enantioselectivity in these transformations. d-nb.info Additionally, they have been used for the asymmetric α-functionalization of carbonyl compounds. beilstein-journals.org For example, the asymmetric α-oxytosylation of propiophenone (B1677668) has been achieved using chiral hypervalent iodine reagents, with enantiomeric excesses reaching up to 40% with modified catalysts. beilstein-journals.org While direct application to this compound synthesis is not explicitly documented, these methods highlight the potential for creating chiral centers in tetralone-like structures.

Chemoenzymatic Synthesis Strategies Involving Tetralone Scaffolds

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and stereoselective synthetic routes. diva-portal.orgresearchgate.net Enzymes, such as lipases and alcohol dehydrogenases, can be used for the kinetic resolution of racemic mixtures or the stereoselective reduction of prochiral ketones, yielding chiral building blocks. nih.govacs.org

For example, the enzymatic resolution of racemic 3-hydroxymethyl-1-tetralones using Pseudomonas fluorescens lipase (B570770) has been employed to obtain both (R)- and (S)-3-aminomethyl-1-tetralones. nih.gov Similarly, baker's yeast-mediated reduction of substituted (E)-3-aryl-but-2-enals and lipase-mediated resolution of racemic 2-arylpropanols have been used to prepare enantiomerically pure tetralones. researchgate.net These enzymatic steps are often key to establishing the desired stereochemistry, which is then carried through subsequent chemical transformations. researchgate.net The application of such strategies could provide access to chiral analogues of this compound. beilstein-journals.org

Considerations for Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost-effectiveness, safety, and efficiency.

Application of Continuous-Flow Synthesis Techniques

Continuous-flow synthesis has gained significant traction as a powerful technology for the manufacturing of active pharmaceutical ingredients (APIs) and other fine chemicals. researchgate.netup.ac.za This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and process control.

The application of continuous-flow techniques has been demonstrated in the synthesis of related compounds, such as 7-methoxy-1-tetralone. researchgate.net Such protocols can often be adapted for the synthesis of other tetralone derivatives. researchgate.net For example, a two-step continuous-flow procedure for the generation of cyclic diaryliodonium salts has been developed, which involves an acid-catalyzed Friedel–Crafts alkylation followed by anodic oxidative cyclization. beilstein-journals.org The scalability of such processes makes them attractive for the large-scale production of intermediates like this compound. researchgate.net

Chemical Transformations Involving Key Functional Groups

The reactivity of this compound is centered around its two primary functional groups. The iodine atom attached to the aromatic ring and the carbonyl group of the tetralone core provide distinct sites for chemical modification.

Reactivity of the Iodine Atom

The iodine substituent significantly influences the reactivity of the aromatic ring, making it a focal point for various synthetic transformations.

Nucleophilic Substitution Reactions and Introduction of Diverse Substituents

The iodine atom in this compound can be replaced by various nucleophiles. This allows for the introduction of a wide array of functional groups onto the tetralone scaffold. These reactions typically proceed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Common nucleophilic substitution reactions involve the displacement of the iodide with other functional groups. For instance, reagents like sodium azide (B81097) or potassium cyanide can be used to introduce azido (B1232118) or cyano groups, respectively.

| Nucleophile | Reagent Example | Product Functional Group |

| Hydroxide ion | Sodium Hydroxide | -OH (Phenol) |

| Cyanide ion | Potassium Cyanide | -CN (Nitrile) |

| Azide ion | Sodium Azide | -N3 (Azide) |

| Alkoxide ion | Sodium Methoxide | -OCH3 (Ether) |

| Thiolate ion | Sodium Thiophenolate | -SPh (Thioether) |

This table illustrates potential nucleophilic substitution reactions at the C7 position.

Furthermore, the iodo-group is an excellent leaving group in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity accessible from this compound.

Participation in Halogen Bonding Interactions

The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. u-strasbg.fr This interaction arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a σ-hole. u-strasbg.fr

The strength of the halogen bond is influenced by the polarizability of the halogen atom, with iodine forming the strongest bonds among the common halogens. mdpi.com In the solid state, this compound can form halogen bonds with suitable acceptor atoms, such as the oxygen of a carbonyl group or a nitrogen atom. mdpi.com These interactions can play a crucial role in directing the self-assembly of molecules in crystal engineering. mdpi.com

Reactivity of the Carbonyl Moiety

The carbonyl group at the 1-position of the tetralone ring is a key site for a variety of chemical transformations, including reductions and oxidations.

Reduction to Alcohols

The carbonyl group of this compound can be readily reduced to the corresponding alcohol, 7-iodo-1-tetralol. This transformation is typically achieved using common reducing agents. The choice of reagent can influence the stereoselectivity of the reaction, potentially leading to the formation of specific stereoisomers of the resulting alcohol.

| Reducing Agent | Typical Product |

| Sodium Borohydride (NaBH4) | 7-Iodo-1,2,3,4-tetrahydronaphthalen-1-ol |

| Lithium Aluminum Hydride (LiAlH4) | 7-Iodo-1,2,3,4-tetrahydronaphthalen-1-ol |

This table shows common reagents for the reduction of the carbonyl group.

Oxidation to Carboxylic Acid Derivatives

Oxidation of the tetralone ring system can lead to the formation of carboxylic acid derivatives. Strong oxidizing agents can cleave the aliphatic ring of the tetralone, leading to dicarboxylic acids. For instance, oxidation with potassium permanganate can yield phthalic acid derivatives. nih.gov A multi-step sequence involving a Wittig olefination, followed by asymmetric dihydroxylation and subsequent platinum-catalyzed oxidation has been employed to convert a related 7-methoxy tetralone into a carboxylic acid derivative. acs.org

| Oxidizing Agent/Method | Potential Product Type |

| Potassium Permanganate (KMnO4) | Dicarboxylic acid (ring-opened) |

| Wittig/Sharpless/Pt-catalyzed oxidation | α-Hydroxy carboxylic acid |

This table outlines potential oxidative transformations of the tetralone core.

Enolization and Subsequent Functionalization

The presence of a carbonyl group allows this compound to undergo enolization, forming an enol or enolate intermediate. This process is crucial as it sets the stage for various functionalization reactions at the α-carbon (the carbon atom adjacent to the carbonyl group). The formation of the enol or enolate is typically facilitated by a base or acid catalyst. Molecular iodine can act as a catalyst for enolization and subsequently react with the enol to yield α-iodocarbonyl compounds. mdpi.com

Once the enolate is formed, it can act as a nucleophile, attacking a variety of electrophiles. This reactivity allows for the introduction of different functional groups at the α-position. For instance, α-functionalization of ketones can be achieved using hypervalent iodine(III) reagents, which, upon reaction with silyl (B83357) enol ethers, can lead to skeletal rearrangements or direct trapping of the resulting α-carbocationic synthons by nucleophiles. nih.gov

The table below summarizes the outcomes of different functionalization reactions on tetralone derivatives.

| Reactant/Condition | Product Type | Reference |

| Silyl enol ether, I(III) reagent | α-Functionalized ketone | nih.gov |

| Enamine, Cyanogen chloride | 1-Cyano-2-tetralone | researchgate.net |

| Aryl alkyl ketone, I2/H2O2 | α-Iodo ketone | mdpi.com |

Electrophilic Aromatic Substitution on the Aromatic Ring System

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. In EAS, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The iodine atom already present on the ring influences the position of further substitution. While iodine is a deactivating group, it is an ortho-, para-director. However, the directing effect of the fused ring system and the carbonyl group also play a significant role. The synthesis of this compound itself is often achieved through an EAS reaction, where 1-tetralone is treated with iodine and an oxidizing agent.

The iodine atom in this compound enhances the reactivity for electrophilic aromatic substitution at adjacent positions. For an effective EAS reaction to occur, a strong electrophile is necessary. This is often generated in situ by the reaction of a reagent with a catalyst. msu.edu For iodination, since iodine itself is not very reactive towards aromatic rings, an oxidizing agent like hydrogen peroxide or a copper salt is required to form a more potent electrophilic species, conceptually an "I+". libretexts.org

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion). msu.edu

Deprotonation of the arenium ion to restore the aromaticity of the ring. msu.edu

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. Various techniques are employed to elucidate these reaction pathways.

Hypervalent iodine reagents are known to participate in a variety of organic transformations, acting as powerful oxidants or electrophiles. thieme-connect.comresearchgate.net These reagents are classified based on the oxidation state of the iodine atom, with λ³- and λ⁵-iodanes being common. rsc.org In reactions involving compounds structurally similar to this compound, hypervalent iodine intermediates can be formed, which then dictate the course of the reaction. For example, the oxidation of alkenes with hypervalent iodine reagents can proceed through the formation of cyclic intermediates, leading to rearranged products. thieme-connect.com The reactivity of λ³-iodanes can involve ligand exchange followed by reductive elimination. rsc.org The electrophilicity of the substituents on the iodine atom is increased due to the hypervalent nature of the I-X bond. uab.cat

Hypervalent iodine compounds can be generated in situ from inexpensive starting materials like iodobenzene, which expands their utility. diva-portal.org The role of these intermediates is often to activate a substrate towards nucleophilic attack or to facilitate rearrangements. thieme-connect.com

Deuterium-labeling studies are a powerful tool for tracing the path of atoms throughout a chemical reaction, providing insight into reaction mechanisms. rsc.org By replacing specific hydrogen atoms with deuterium, chemists can determine which bonds are broken and formed, and can distinguish between different possible pathways. For example, in a study on the palladium-catalyzed domino reaction to form α-tetralone-fused spirooxindoles, deuterium-labeling investigations helped to elucidate the mechanistic pathway. researchgate.net

NMR reaction profiling is another valuable technique that allows for the real-time monitoring of a reaction mixture. By taking NMR spectra at various time points, researchers can identify intermediates, track the consumption of reactants, and observe the formation of products. This data provides a detailed picture of the reaction kinetics and can help to support or refute a proposed mechanism. researchgate.netbeilstein-journals.org

Transition metal catalysis is widely used in organic synthesis to facilitate reactions that would otherwise be difficult or impossible. rsc.org Reactions involving this compound can be catalyzed by various transition metals, with palladium being a common choice. thermofisher.com The general catalytic cycle for many cross-coupling reactions, such as the Suzuki or Negishi reactions, involves a sequence of oxidative addition, transmetalation, and reductive elimination. thermofisher.com

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the carbon-iodine bond of this compound to form an organopalladium(II) intermediate. thermofisher.com

Transmetalation: A second organic group, typically from an organoboron or organozinc compound, is transferred to the palladium center. thermofisher.comacs.org

Reductive Elimination: The two organic groups on the palladium center couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst. thermofisher.com

In some cases, a dissociative mechanism may be operative, where a ligand first dissociates from the metal center to create a vacant coordination site for the substrate to bind. numberanalytics.com The specific ligands used in the catalytic system can significantly influence the reaction's outcome, including its regioselectivity and stereoselectivity. uwindsor.ca

The table below outlines the key steps in a typical metal-catalyzed cross-coupling reaction.

| Step | Description |

| Oxidative Addition | The metal catalyst inserts into the C-I bond. |

| Transmetalation | An organic group is transferred to the metal center from another reagent. |

| Reductive Elimination | The two organic groups on the metal couple, and the catalyst is regenerated. |

The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic compounds using a substituted amide (like dimethylformamide) and phosphorus oxychloride. wikipedia.orgyoutube.com This reaction produces a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile. wikipedia.org

Studies on tetralone analogues have shown that the Vilsmeier reaction can lead to different products depending on the structure of the starting material. For instance, 1-tetralones typically yield 1-chloro-2-formyl-3,4-dihydronaphthalenes. ias.ac.in The proposed mechanism for the Vilsmeier reaction on ketones generally involves the enolization of the ketone before it reacts with the Vilsmeier reagent. thieme-connect.de The initial product is an iminium ion, which is then hydrolyzed during the workup to give the final aldehyde or ketone. wikipedia.org Investigations into the Vilsmeier reaction on methoxy-substituted 1- and 2-tetralones have provided insights into the regioselectivity and the formation of different product types. ias.ac.in

Synthetic Applications and Derivative Chemistry of 7 Iodo 1 Tetralone

Utility as a Precursor in Complex Molecule Construction

The reactivity of the aryl iodide moiety is central to the utility of 7-iodo-1-tetralone in building intricate molecular frameworks. It serves as a reliable handle for forging new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the basic tetralone structure into more complex and functionally rich derivatives.

The iodine substituent in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mt.com It is widely used to form biaryl structures or to introduce alkyl or vinyl groups at the 7-position of the tetralone ring. mt.comresearchgate.net The versatility of commercially available boronic acids allows for the introduction of a vast array of substituents, making this a powerful tool for creating libraries of 7-aryl-1-tetralones. mt.com

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base, resulting in the formation of a substituted alkene at the 7-position. numberanalytics.comorganic-chemistry.org This method is particularly useful for introducing vinyl-type functionalities, which can be further manipulated. The reaction typically proceeds with high regioselectivity and stereoselectivity for the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. It is the most common method for synthesizing arylalkynes, installing an ethynyl (B1212043) group at the 7-position of the tetralone. These alkynyl derivatives are valuable intermediates for further transformations.

Stille Coupling: In this reaction, the aryl iodide is coupled with an organotin compound (stannane). This method is also effective for creating new carbon-carbon bonds and has been used with iodo-substituted indene (B144670) systems, which are structurally related to tetralones. researchgate.net

The following table summarizes the application of these key cross-coupling reactions using this compound as a substrate.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(0) complex + Base | 7-Aryl/Alkyl-1-tetralone |

| Heck | Alkene | Pd(0) complex + Base | 7-Vinyl-1-tetralone |

| Sonogashira | Terminal Alkyne | Pd(0) complex + Cu(I) salt | 7-Alkynyl-1-tetralone |

| Stille | Organostannane | Pd(0) complex | 7-Aryl/Vinyl-1-tetralone |

This table is generated based on established principles of cross-coupling reactions applied to aryl iodides.

This compound and its derivatives can serve as precursors to highly functionalized naphthols, which are important motifs in many biologically active molecules and materials. The conversion requires the aromatization of the non-aromatic ring of the tetralone.

One direct method involves the reaction of the parent α-tetralone with potassium superoxide, which can lead to the formation of α-naphthol alongside other oxidation products like 2-hydroxy-1,4-naphthoquinone. researchgate.net

A more sophisticated strategy involves a palladium-catalyzed Heck-type desulfitative reaction. researchgate.net In this approach, a chalcone (B49325) derived from this compound undergoes a reaction with an arylsulfonyl chloride. This sequence involves a Heck-type coupling followed by conjugate addition and subsequent aromatization, leading to the synthesis of complex 1-naphthol-based unsymmetrical triarylmethanes. researchgate.net This methodology demonstrates how the tetralone core can be transformed into a fully aromatic naphthol system bearing intricate substituent patterns. researchgate.net

Synthesis of Functionalized Tetrahydronaphthalene Derivatives

Building Block for Natural Product Synthesis

The α-tetralone subunit is a structural feature present in a wide range of natural products exhibiting diverse biological activities. researchgate.netsemanticscholar.org Consequently, synthetic strategies toward these molecules often rely on the use of substituted tetralones as key intermediates. researchgate.netsemanticscholar.org this compound represents a versatile starting point in this context, as the iodo group can be readily converted into other functionalities found in natural targets (such as hydroxyl or methoxy (B1213986) groups) or used as a handle for late-stage diversification.

The total synthesis of natural products containing a tetralone core, such as catalponol, perenniporide A, and various terpenoids, often involves the construction of a substituted tetralone intermediate early in the synthetic sequence. semanticscholar.orgresearchgate.net Common methods for constructing the tetralone framework itself include intramolecular Friedel-Crafts acylation of arylbutyric acids, Diels-Alder reactions, and radical cyclizations. semanticscholar.orgresearchgate.net

While a direct total synthesis starting from this compound is not prominently documented, its derivatives are key players. For instance, 7-methoxy-α-tetralone is a common starting material for natural products like (±)-palstatin. researchgate.net The synthetic utility of this compound lies in its potential to be easily converted to such precursors. A Suzuki coupling, for example, could install a functionalized aryl group, followed by reduction and other transformations to build the target molecule. The iodo-group provides a point for strategic bond formation that is crucial for assembling the complex carbon skeleton of these natural products.

Many pharmaceuticals require specific stereoisomers for their biological activity, making enantioselective synthesis a critical area of research. Substituted tetralones are precursors to important pharmaceutical scaffolds, including chiral amines and alcohols. acs.orgmdpi.comdntb.gov.ua this compound can be converted into valuable chiral intermediates through asymmetric transformations.

Enzymatic Oxidative Hydroxylation: A notable example is the use of cytochrome P450 enzyme mutants for the regio- and stereoselective C-H activation of 6-iodo-tetralone (a positional isomer). researchgate.net This biocatalytic process hydroxylates the C4-position to produce the chiral (R)-alcohol with high selectivity, a transformation not readily achieved with traditional chemical catalysts. researchgate.net This chiral iodo-alcohol is a valuable synthon, as the iodine atom can be used in subsequent palladium-catalyzed coupling reactions without racemization of the newly formed stereocenter. researchgate.net

Asymmetric Hydrogenation: Chiral cyclic amines are privileged structures in many drug molecules. acs.org These can be accessed via the asymmetric hydrogenation of imines derived from tetralones. While the asymmetric hydrogenation of exocyclic N-aryl imines derived from 1-tetralone (B52770) was initially challenging, often resulting in low enantioselectivities, a highly effective method was developed. acs.orgub.edu This approach uses a palladium catalyst with a specific chiral phosphine (B1218219) ligand (C₄-TunePhos) and a Brønsted acid co-catalyst, affording enantioenriched cyclic amines with up to 95% enantiomeric excess (ee). acs.orgub.edu

| Asymmetric Method | Reactant Derived From | Key Reagent/Catalyst | Product | Significance |

| Biocatalytic Hydroxylation | 6-Iodo-1-tetralone | Cytochrome P450-BM3 Mutants | Chiral (R)-4-hydroxy-6-iodo-1-tetralone | Creates a chiral alcohol via C-H activation for use as a versatile synthon. researchgate.net |

| Asymmetric Hydrogenation | 1-Tetralone-derived imine | Pd-catalyst / Chiral Ligand + Brønsted Acid | Chiral Cyclic Amine | Provides access to enantioenriched cyclic amines, important pharmaceutical scaffolds. acs.orgub.edu |

Strategies for Total Synthesis of Alpha-Tetralone Containing Natural Products

Development of Novel this compound Derivatives and Analogues

Beyond its role as an intermediate, the this compound scaffold is a foundation for developing novel molecules with unique properties. A significant area of exploration is its use in synthesizing complex, fused heterocyclic systems.

One prominent example is the synthesis of pyrazolo[4,3-c]quinoline derivatives. semanticscholar.orgscispace.com These are polycyclic aromatic compounds that have garnered interest for their potential biological activities. uj.edu.pl Synthetic routes have been developed where this compound or its derivatives are transformed into these fused pyrazole-quinoline systems. For instance, an iodine-mediated electrophilic cyclization can be used to construct a 7-iodo-pyrazolo[4,3-c]pyridine core structure. mdpi.com Crucially, the iodine atom is retained in the final heterocyclic product, serving as a versatile handle for further functionalization via Suzuki cross-coupling reactions with various boronic acids. mdpi.com This strategy allows for the creation of a diverse library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have been evaluated for antiproliferative activity and as fluorescent pH sensors. mdpi.com

This demonstrates a powerful synthetic paradigm: using the initial functionality of this compound to build a complex core, while strategically preserving the iodo group for late-stage diversification to generate novel and potentially functional molecules.

Design and Synthesis of Substituted Tetralone Derivatives

The tetralone scaffold is a core component of many pharmacologically active compounds. researchgate.net The synthesis of its derivatives often involves modifications at various positions of the bicyclic system. One common strategy is the base-catalyzed aldol (B89426) condensation of a tetralone with an aryl aldehyde to produce arylmethylene-tetralones. tandfonline.com This reaction is typically carried out in ethanol (B145695) at room temperature. tandfonline.com

Furthermore, α-tetralones can serve as precursors for the synthesis of substituted naphthalenes. csic.es A variety of methods can be employed for the aromatization of the tetralone ring system, including treatment with p-toluenesulfonic acid (PTSA) under reflux or reaction with pyridinium (B92312) bromide perbromide in acetic acid. csic.es The choice of method depends on the specific substituents present on the tetralone molecule. csic.es

The synthesis of functionalized tetralones can also be achieved through multi-step sequences. For example, a xanthate-mediated radical addition-cyclization sequence can generate substituted α-tetralones, which can then be converted to other derivatives or aromatized. csic.es The table below summarizes various methods for the aromatization of tetralone derivatives to form substituted naphthalenes. csic.es

| Entry | Starting Tetralone | Method | Product | Yield (%) |

| 1 | 2-Methyl-1-tetralone | A | 1-Methylnaphthalene | 84 |

| 2 | 2,2-Dimethyl-1-tetralone | A | 1,2-Dimethylnaphthalene | 74 |

| 3 | 7-Methoxy-1-tetralone | B | 1-Bromo-6-methoxynaphthalene | 75 |

| 4 | 2-Bromo-1-tetralone | C | 1-Bromonaphthalene | 64 |

| 5 | 2-Benzyl-1-tetralone | F | 2-Benzyl-1-aminonaphthalene | 75 |

| 6 | Phenylhydrazone of 1-tetralone | G | 7,8,9,10-Tetrahydrobenzo[a]carbazole | 56 |

| Methods: A: p-toluenesulfonic acid, toluene, reflux. B: Pyridinium bromide perbromide, acetic acid, room temp. C: Li₂CO₃, LiBr, DMF, 140°C. F: Benzylamine, toluene, reflux; then AlCl₃, reflux. G: Phenylhydrazine, polyphosphoric acid, 100°C. Data sourced from Z. Z. Quintela, C. Peinador, L. Lamazares, J. M. Vilar, M. C. Veiga, J. J. C. Sousa, ARKIVOC, 2003. csic.es |

Formation of Fused Ring Systems (e.g., Spirocyclic Oxindoles)

Spirocyclic oxindoles are a significant class of compounds in medicinal chemistry and natural product synthesis, recognized as a privileged scaffold. rsc.orgrsc.org The synthesis of these complex three-dimensional structures has seen extensive development. rsc.org One advanced strategy involves the creation of tetralone-fused spirooxindoles. An efficient diastereoselective synthesis of α-tetralone-fused spirooxindoles has been reported via a palladium-catalyzed domino reaction. researchgate.net This process proceeds through a carbene migratory insertion followed by a conjugate addition sequence, starting from isatin-derived N-tosylhydrazones and 2'-iodochalcones. researchgate.net The versatility of this protocol is demonstrated by its high functional group tolerance and broad substrate scope. researchgate.net

Isatin and its derivatives are common starting materials for the synthesis of a wide variety of spirocyclic oxindoles. beilstein-journals.org Multicomponent reactions, valued for their efficiency and atom economy, have become a key method for constructing diverse spirooxindoles. beilstein-journals.org For instance, a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid provides a convenient route to novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org

Synthesis and Characterization of Longifolene-Derived Tetralone Compounds

Longifolene, a major constituent of renewable heavy turpentine (B1165885) oil, serves as a valuable starting material for the synthesis of various tetralone derivatives. mdpi.com A 7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene derivative can be readily prepared from longifolene. mdpi.com This tetralin is then oxidized to the corresponding tetralone, which acts as a key intermediate. acs.orgnih.gov

This longifolene-derived tetralone has been utilized to synthesize numerous novel compounds with potential biological activities. mdpi.comacs.orgscilit.comnih.gov For example, a series of 2-(5-amino-1-(substituted sulfonyl)-1H-1,2,4-triazol-3-ylthio)-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one compounds were designed and synthesized from this precursor. mdpi.com Similarly, longifolene-derived diacylhydrazine compounds were synthesized via a hydrazinolysis reaction of a lactone intermediate, which was itself prepared from the tetralone through a Baeyer-Villager oxidation. acs.orgnih.gov

The structures of these complex derivatives are confirmed using a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and electrospray ionization mass spectrometry (ESI-MS). mdpi.comacs.orgnih.gov In the ¹³C-NMR spectra of these compounds, the carbonyl carbon of the tetralone moiety typically appears around δ 193.2 ppm. mdpi.com

| Derivative Class | Synthetic Precursor from Longifolene-derived Tetralone | Key Reaction Step | Reference |

| Thiazole-Amide Derivatives | 2-bromo-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | Condensation with substituted thiazole-amides | nih.gov |

| 1,2,4-Triazole (B32235) Derivatives | 2-bromo-6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | Substitution with 5-amino-1H-1,2,4-triazole-3-thiol | mdpi.com |

| Diacylhydrazine Compounds | 6-isopropyl-4,4-dimethyl-3,4,5,6-tetrahydro-2H-benzo[b]oxecin-2-one | Hydrazinolysis with substituted acylhydrazines | acs.orgnih.gov |

| Oxime Ether Compounds | 6-isopropyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one | Reaction with hydroxylamine (B1172632) followed by etherification | scilit.com |

Preparation of Nitrated Tetralone Analogues

Nitration of the 1-tetralone core is a key transformation for producing intermediates used in the synthesis of various biologically active molecules. materialsciencejournal.org The regioselectivity of the nitration is highly dependent on the reaction conditions and the substituents already present on the aromatic ring. materialsciencejournal.org

Several methods have been developed for the nitration of 1-tetralone. A common approach involves using a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃). materialsciencejournal.org Running this reaction at low temperatures, such as -15°C, can yield a mixture of 7-nitro-1-tetralone (B1293709) and 5-nitro-1-tetralone. materialsciencejournal.org Other nitrating systems include fuming HNO₃, which can selectively produce the 7-nitro isomer, and a combination of trifluoroacetic anhydride (B1165640) (TFAA) and ammonium (B1175870) nitrate (B79036) in dichloromethane (B109758) (DCM). materialsciencejournal.org The table below details various conditions for the nitration of 1-tetralone. materialsciencejournal.org

| Entry | Nitrating Agent | Solvent | Temperature | Product(s) and Yield(s) |

| 1 | H₂SO₄/KNO₃ | H₂SO₄ | - | 7-nitro-1-tetralone (25%) |

| 2 | H₂SO₄/HNO₃ | - | -15°C to ambient | 7-nitro-1-tetralone (55%), 5-nitro-1-tetralone (26%) |

| 3 | Fuming HNO₃ | - | < 8°C | 7-nitro-1-tetralone (exclusive product) |

| 4 | TFAA/NH₄NO₃ | DCM | Ice/NaCl bath | 7-nitro-1-tetralone (58%) |

| 5 | HNO₃ in AcOH | Acetic Acid | Room Temp. | 6-nitro-5-hydroxy-1-tetralone (47%), 6,8-dinitro-5-hydroxy-1-tetralone (19%) |

| Starting material for Entry 5 was 5-hydroxy-1-tetralone. materialsciencejournal.org |

Catalytic Applications in Organic Synthesis

The iodine substituent of this compound makes it an excellent substrate for transition metal-catalyzed reactions, particularly those involving palladium. These reactions are fundamental to modern organic synthesis for their ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for molecular construction, and aryl iodides are highly reactive partners in these transformations. researchgate.netnih.gov The carbon-iodine bond in this compound can be readily activated by a palladium(0) catalyst in an oxidative addition step, which is the first principal step in the catalytic cycle. acs.org This generates a palladium(II) intermediate that can then participate in various coupling reactions.

Examples of such reactions applicable to this compound include:

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an arylethynyl derivative. Efficient, copper-free, and ligand-free protocols have been developed for the Sonogashira coupling of aryl iodides using Pd(OAc)₂ as the catalyst. nih.gov

Stille Coupling: This involves the reaction with an organotin reagent. It is a versatile method that tolerates a wide variety of functional groups on both coupling partners. researchgate.net

Suzuki Coupling: This reaction with an organoboron compound (e.g., a boronic acid or ester) is one of the most widely used cross-coupling methods for forming C-C bonds.

Carbonyl Insertion Reactions: Palladium catalysts can also facilitate the insertion of carbon monoxide (CO) between the aryl group and a nucleophile, such as an alcohol or an amine, to produce esters and amides, respectively. nih.gov

The synthetic utility of iodo-tetralone derivatives in these reactions is well-established. For instance, a chiral (R)-6-iodo-4-hydroxy-tetralone, produced via enzymatic hydroxylation, has been used in subsequent palladium-catalyzed coupling reactions without racemization, highlighting the value of these synthons. researchgate.net

Methodologies for Enhancing Reproducibility in Catalytic Processes

Reproducibility is a critical issue in catalysis, particularly in complex, multi-component reactions like palladium-catalyzed cross-couplings. Several factors must be meticulously controlled to ensure consistent results. The generally accepted mechanism for these reactions involves oxidative addition, transmetalation, and reductive elimination. acs.org

Key factors for enhancing reproducibility include:

Catalyst Definition and Purity: The active catalytic species is often a monoligated palladium(0) complex, L₁Pd(0), which can be highly unstable. acs.org Reproducibility is enhanced by using well-defined, stable precatalysts that reliably generate the active species under the reaction conditions. The purity of the catalyst and ligands is paramount.

Ligand Selection: The structure and steric bulk of the phosphine ligand (or other ligand types) are crucial. Bulky ligands can promote the formation of the highly active L₁Pd(0) species. acs.org Understanding the role of the ligand allows for more rational catalyst selection and optimization.

Reaction Conditions: Strict control over parameters such as temperature, solvent purity (especially water and oxygen content), concentration, and the nature of the base is essential. In some cases, cooperative catalysis, such as the palladium/norbornene system, introduces additional complexity where intermediates and reaction pathways must be well-understood to ensure selective outcomes. nih.gov

Mechanistic Understanding: Detailed kinetic and mechanistic studies help to identify key intermediates, off-cycle pathways, and catalyst deactivation mechanisms. acs.orgnih.gov This knowledge allows chemists to design reaction conditions that favor the desired catalytic cycle and avoid side reactions, leading to more robust and reproducible processes.

By carefully controlling these variables, chemists can improve the reliability and scalability of catalytic reactions involving substrates like this compound.

Biological and Medicinal Chemistry Research Applications of 7 Iodo 1 Tetralone

Enzyme Inhibition Profiles

Research into 7-Iodo-1-tetralone and its derivatives has revealed significant inhibitory activity against several key enzymes implicated in human diseases.

Investigation of CYP24A1 Enzyme Inhibition

Derivatives of 1-tetralone (B52770) are under investigation as inhibitors of Cytochrome P450 family 24 subfamily A member 1 (CYP24A1), an enzyme responsible for the breakdown of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol). wikipedia.org Overexpression of CYP24A1 is observed in various cancers, and its inhibition is a strategy to enhance the natural anticancer effects of vitamin D. nih.govnih.gov

Unlike azole-based inhibitors that bind to the heme iron, tetralone-based inhibitors interact with the enzyme's active site through hydrogen bonds and hydrophobic interactions. nih.gov This alternative mechanism may allow for greater selectivity. nih.gov Studies have demonstrated that the combination of a tetralone-based CYP24A1 inhibitor with calcitriol (B1668218) can lead to enhanced growth inhibition in cancer cells. For instance, in Caco-2 colorectal cancer cells, the co-administration of the tetralone inhibitor KD-35 with 1,25-D3 resulted in a marked reduction in cell viability and proliferation. nih.gov Similarly, combining a 7-substituted-1-tetralone derivative with calcitriol at a concentration of 10 μM resulted in a growth inhibition of over 25% in DU-145 prostate cancer cells.

Table 1: Research Findings on CYP24A1 Inhibition by Tetralone Derivatives

| Cell Line | Inhibitor/Compound | Combination Agent | Observed Effect |

|---|---|---|---|

| DU-145 (Prostate Cancer) | 7-substituted-1-tetralone derivative (10 µM) | Calcitriol | >25% growth inhibition. |

Studies on Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin (B10506) and dopamine (B1211576). researchgate.netwikipedia.org Inhibitors of these enzymes are used in the treatment of neurological disorders such as depression and Parkinson's disease. wikipedia.orgresearchgate.net

A series of C7-substituted α-tetralone derivatives have been synthesized and evaluated for their MAO inhibitory properties. researchgate.net These compounds have shown high potency for inhibiting the human MAO-B isoform, with all tested derivatives displaying IC50 values in the submicromolar range. researchgate.net While potent against both isoforms, these α-tetralones are generally selective for MAO-B over MAO-A. researchgate.netnih.gov Dialysis experiments have indicated that the inhibition of MAO-A is reversible, whereas the inhibition of MAO-B is not easily reversed. researchgate.net

One of the most potent compounds identified is 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one, which exhibited an IC50 value of 4.5 nM for MAO-B and demonstrated a 287-fold selectivity for MAO-B over MAO-A. nih.gov These findings highlight C7-substituted α-tetralones as promising lead compounds for developing new therapies for neurodegenerative diseases. researchgate.net

Table 2: MAO Inhibition by a Potent α-Tetralone Derivative

| Compound | Target Enzyme | IC50 Value | Selectivity |

|---|---|---|---|

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 nM | 287-fold over MAO-A. nih.gov |

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Inhibition by Tetralone Derivatives

Macrophage migration inhibitory factor (MIF) is a proinflammatory cytokine with a unique tautomerase enzymatic activity that plays a role in various inflammatory conditions. nih.govnih.gov Small molecule inhibitors of MIF's tautomerase function have been shown to block its pro-inflammatory effects. nih.govnih.govfigshare.com

Research has demonstrated that certain E-2-arylmethylene-1-tetralones can efficiently bind to the active site of MIF and inhibit its tautomeric functions. nih.govfigshare.com This inhibition leads to a reduction in inflammatory macrophage activation, including decreased production of reactive oxygen species (ROS), nitrite (B80452), and key inflammatory cytokines such as TNF-α, IL-6, and CCL-2. nih.govtandfonline.com These findings suggest that tetralone derivatives that inhibit MIF's tautomerase activity could serve as a basis for developing treatments for systemic inflammation. nih.govnih.govtandfonline.com

Anticancer Research and Therapeutic Potential

The this compound scaffold is a key component in the synthesis of compounds evaluated for their potential in cancer therapy, demonstrating both direct cytotoxicity and synergistic effects in combination with other agents.

Evaluation of Cytotoxicity in Various Cancer Cell Lines

Compounds structurally related to this compound have shown significant cytotoxic effects against a range of cancer cell lines. For example, in A549 lung cancer cells, related compounds displayed potent cytotoxicity with EC50 values as low as 0.11 μM.

Furthermore, research on other tetralone derivatives, such as 1,3-diarylidene-2-tetralones, has demonstrated cytotoxic activity against murine P388 and L1210 leukemia cells, as well as human Molt 4/C8 and CEM T-lymphocytes. researchgate.net Some of these compounds exhibited selective toxicity towards leukemic and colon cancer cells. researchgate.net The synthesis of C-7 substituted pyrrolotriazine C-ribonucleosides, which uses a 7-iodo-pyrrolotriazine intermediate derived from a similar structural class, has yielded analogues with potent cytotoxic activity against a broad panel of human cancer cell lines. nih.gov This panel includes solid tumors like glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and colorectal carcinoma (HCT-116), as well as hematological tumors such as acute myeloid leukemia (HL-60). nih.gov

Table 3: Cytotoxicity of Tetralone-Related Compounds in Cancer Cell Lines

| Compound Class | Cell Line(s) | Potency/Activity |

|---|---|---|

| This compound related compounds | A549 (Lung Cancer) | EC50 as low as 0.11 μM. |

| 1,3-diarylidene-2-tetralones | P388, L1210 (Murine Leukemia), Molt 4/C8, CEM (Human T-lymphocytes) | Demonstrated cytotoxic activity. researchgate.net |

Synergistic Effects in Combination Therapy Approaches

The therapeutic potential of this compound derivatives can be enhanced when used in combination with other anticancer agents, leading to synergistic effects. mdpi.com This approach can improve treatment efficacy and potentially reduce required drug doses, thereby minimizing toxicity. mdpi.com

A key area of this research involves combining CYP24A1-inhibiting tetralone derivatives with vitamin D metabolites. This combination has been shown to enhance growth inhibition in DU-145 prostate cancer cells. The rationale is that by inhibiting the breakdown of active vitamin D3, its anticancer effects are amplified. nih.gov This synergistic interaction has also been observed in colorectal cancer models, where the combination of a tetralone inhibitor and 1,25-D3 significantly reduced cancer cell proliferation more than either agent alone. nih.gov The use of combination therapies can create a powerful, multi-pronged attack on cancer cells, overcoming resistance and improving therapeutic outcomes. sums.ac.irnih.gov

Assessment of Antiproliferative Activity of Synthesized Derivatives

A crucial area of investigation for this compound derivatives is their potential as antiproliferative agents. The tetralone scaffold itself is a structural component of numerous compounds with demonstrated antitumor properties. nih.govresearchgate.net Researchers have synthesized and evaluated various derivatives of this compound to explore their efficacy against different cancer cell lines.

For instance, studies on dihydronaphthalenone chalconoid derivatives, which share a similar core structure, have shown considerable cytotoxic activity against cancer cells. scielo.br In one study, derivatives were tested against K562 (chronic myelogenous leukemia), HT-29 (colon carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. scielo.br Specific derivatives, such as those with 4-methoxy (P1), 3-nitro (P2), and 4-cyano (P9) substitutions on the benzylidene moiety, were identified as the most active compounds. scielo.br Notably, compound P1 exhibited a half-maximal inhibitory concentration (IC50) value of 7.1 ± 0.5 μM against K562 cells, which was more potent than the positive control, cisplatin (B142131) (IC50 = 9.1 ± 1.7 μM). scielo.br

Similarly, novel longifolene-derived tetralone derivatives bearing a 1,2,4-triazole (B32235) moiety have been synthesized and evaluated for their in vitro cytotoxicity against five human cancer cell lines: T-24 (bladder cancer), MCF-7, HepG2 (liver cancer), A549 (lung cancer), and HT-29. nih.gov Several of these compounds demonstrated significant and broad-spectrum antitumor activity, with some showing better or comparable efficacy to the positive control, 5-fluorouracil (B62378) (5-FU). nih.gov Specifically, compound 6g showed the best activity against MCF-7 cells with an IC50 value of 4.42 ± 2.93 µM, and compound 6h was most effective against A549 cells with an IC50 of 9.89 ± 1.77 µM. nih.gov

The general approach to synthesizing these derivatives often involves an aldol (B89426) condensation of the tetralone with a substituted benzaldehyde. google.com The resulting α,β-unsaturated ketones, or enones, have been shown to be more cytotoxic than the established anticancer agent melphalan (B128) in some cases, with selective toxicity towards leukemic and colon cancer cells. researchgate.net

Table 1: Antiproliferative Activity of Selected Tetralone Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| P1 (4-OCH3) | K562 | 7.1 ± 0.5 | scielo.br |

| P2 (3-NO2) | K562, HT-29, MCF-7 | Active | scielo.br |

| P9 (4-CN) | K562, HT-29, MCF-7 | Active | scielo.br |

| Cisplatin | K562 | 9.1 ± 1.7 | scielo.br |

| 6g | MCF-7 | 4.42 ± 2.93 | nih.gov |

| 6h | A549 | 9.89 ± 1.77 | nih.gov |

| 5-Fluorouracil | T-24, MCF-7, HepG2, A549, HT-29 | Positive Control | nih.gov |

Role in Biochemical Research and Molecular Target Interactions

The this compound scaffold is instrumental in biochemical research due to its ability to interact with various molecular targets. The iodine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds, influencing biological pathways. This makes it a valuable tool for studying enzyme inhibition and other molecular interactions.

One significant area of research is the inhibition of monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters like dopamine and serotonin. researchgate.net Derivatives of this compound have been shown to be potent inhibitors of both human MAO-A and MAO-B. researchgate.net A study on C7-substituted α-tetralone derivatives revealed that arylalkyloxy substitution at this position leads to high inhibition potencies, particularly for MAO-B, with all tested compounds having IC50 values in the submicromolar range (0.00089–0.047 μM). researchgate.netnih.gov These compounds were also potent MAO-A inhibitors, with most having submicromolar IC50 values (0.010–0.741 μM). researchgate.netnih.gov However, the derivatives consistently showed selectivity for MAO-B over MAO-A. researchgate.netnih.gov

Furthermore, tetralone derivatives have been investigated as inhibitors of other enzymes, such as steroidogenic enzymes. acs.org For example, heterocyclic substituted 2-(arylmethylene)-1-tetralones have been tested for their inhibitory activity against P450 aromatase (P450 arom) and P450 17. acs.org The (Z)-4-imidazolyl derivative 17 was a potent P450 arom inhibitor, while the 3-pyridyl compound 20 showed selectivity for P450 17. acs.org

The interaction of these compounds with their molecular targets is often studied using molecular modeling to propose binding orientations within the active sites of the enzymes. researchgate.netnih.gov

Utilization as a Scaffold for Novel Therapeutic Agents

The versatility of the this compound structure makes it an excellent scaffold for the development of novel therapeutic agents for a range of diseases. nih.govresearchgate.net Its core structure is found in several natural products and can be used as a starting material for synthesizing pharmacologically active compounds with a broad spectrum of bioactivities, including antibacterial, antitumor, and central nervous system effects. nih.govresearchgate.netresearchgate.net

The potent and selective inhibition of MAO-B by C7-substituted α-tetralone derivatives suggests their potential as lead compounds for developing therapies for neurodegenerative conditions like Parkinson's disease. researchgate.netnih.gov Similarly, their MAO-A inhibitory activity points to potential applications in treating depression. researchgate.net

The antiproliferative properties of tetralone derivatives make them promising candidates for the development of new anticancer drugs. nih.govresearchgate.netnih.gov The ability to induce apoptosis in non-dividing malignant cells while not harming normal non-proliferating cells is a particularly unique and desirable property for a chemotherapeutic agent. google.com

The synthesis of this compound itself typically involves the iodination of 1-tetralone through electrophilic aromatic substitution. The resulting iodinated compound serves as a key intermediate, with the iodine substituent enhancing its reactivity for further modifications and the creation of diverse molecular libraries for drug discovery.

Theoretical and Computational Investigations of 7 Iodo 1 Tetralone

Density Functional Theory (DFT) Calculations

DFT has become a primary computational method for investigating the ground-state electronic structure and molecular geometry of tetralone derivatives. For compounds containing heavy atoms like iodine, these calculations must account for effects such as spin-orbit coupling and relativistic corrections to accurately model the molecule's properties.

DFT calculations are instrumental in modeling the electronic environment of 7-Iodo-1-tetralone. The presence of the iodine substituent at the C7 position significantly influences the electronic distribution within the bicyclic system. Advanced computational methods can generate detailed molecular orbital maps and electrostatic potential maps, which visualize the electron density and charge distribution across the molecule. These models reveal how the iodine atom, through both steric bulk and electronic effects, modulates the reactivity of the aromatic ring and the carbonyl group.

For accurate calculations involving iodine, specialized basis sets that include effective core potentials (ECPs) are typically used. ECPs simplify the calculation by treating the core electrons of the heavy iodine atom in an aggregate manner, while the valence electrons are still treated explicitly. This approach provides a balance between computational cost and accuracy, enabling a precise description of the molecular orbitals and electronic distributions that govern the compound's chemical behavior. Conformational analysis through computational methods can also identify the most stable geometric arrangements of the molecule, such as the common envelope conformation of the six-membered saturated ring.

A significant application of DFT is the prediction of spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data. Methods like the Gauge-Including Atomic Orbital (GIAO) method are frequently used within a DFT framework to calculate NMR chemical shifts with a high degree of accuracy. liverpool.ac.uk

These theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. The predicted values are then compared with experimental spectra to confirm the structural assignment. For instance, the deshielding effect of the iodine atom on adjacent aromatic protons can be quantified through these calculations. Programs for ¹H chemical shift calculations can often reproduce experimental results with high accuracy, sometimes to within 0.1 ppm. liverpool.ac.uk

Table 1: Illustrative Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts for this compound This table is a hypothetical representation based on typical research findings.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) (GIAO/DFT) | Difference (ppm) |

|---|---|---|---|

| H-2 | 2.65 | 2.68 | -0.03 |

| H-3 | 2.15 | 2.12 | +0.03 |

| H-4 | 2.95 | 2.99 | -0.04 |

| H-5 | 7.25 | 7.28 | -0.03 |

| H-6 | 7.60 | 7.65 | -0.05 |

| H-8 | 8.00 | 8.02 | -0.02 |

Computational Modeling of Electronic Environments

Molecular Modeling in Rational Catalyst Design

Molecular modeling plays a crucial role in the rational design of catalysts for selective transformations of substrates like this compound. A notable example is in the field of biocatalysis, where enzymes are engineered for specific synthetic tasks. Mutants of cytochrome P450 enzymes, for instance, have been developed to perform highly regio- and stereoselective hydroxylations on tetralone derivatives. researchgate.netresearchgate.net

In the case of the related 6-iodo-tetralone, mutants of P450-BM3 were used for selective hydroxylation at the C4-position, a transformation not achievable with conventional chemical catalysts. researchgate.net The F87V mutant, for example, exhibited high regioselectivity (99%) and produced the (R)-alcohol with excellent enantiomeric excess (98.7% ee). researchgate.net Molecular modeling of the enzyme's active site is key to understanding these results. By simulating how the this compound substrate docks within the wild-type and mutated enzyme active sites, researchers can rationalize why certain mutations lead to enhanced activity and selectivity. researchgate.net These computational insights guide the engineering of improved catalysts for producing valuable chiral building blocks. researchgate.net

Computational Approaches for Elucidating Structure-Activity Relationships

Computational modeling is a powerful tool for elucidating the structure-activity relationships (SAR) of biologically active molecules derived from or related to this compound. By calculating molecular properties such as shape, electronic distribution, and hydrophobicity, researchers can understand how structural modifications impact biological activity.

Table 2: Molecular Modeling Data for SAR Analysis of Tetralone and Chromanone Analogs This table is based on findings reported for related compound series. nih.gov

| Compound Series | Representative Molecule | Key Torsion Angle (θ) | Calculated Molecular Shape | Observed Cytotoxicity Trend |

|---|---|---|---|---|

| 2-Benzylidene-1-tetralones | Molecule A | θ₂ | Relatively Planar | Potent |

| 3-Benzylidene-4-chromanones | Molecule B (Isostere of A) | θ₁ | More Twisted | Potency Varies (Higher/Lower than A) |

Addressing Spectroscopic Data Anomalies via Computational Methods

Experimental spectroscopic data can occasionally present ambiguities or contradictions, which may arise from complex phenomena such as solvent effects or the presence of multiple conformations or tautomers in equilibrium. Computational methods provide a powerful means to resolve these anomalies.

For this compound, if experimental NMR or IR spectra were to show unexpected peaks or shifts, DFT calculations could be employed to investigate the cause. By modeling the molecule in different solvent environments (using implicit or explicit solvent models) or calculating the relative energies and spectroscopic signatures of potential keto-enol tautomers, a theoretical spectrum can be generated for each case. Comparing these computationally predicted spectra with the experimental data allows for the confident assignment of the correct structure and resolves the initial anomaly. Furthermore, advanced techniques like singular-value decomposition (SVD) can be applied to analyze series of spectra (e.g., UV-vis spectra at varying concentrations) to deconvolve the contributions of different species in equilibrium, a process that can be guided by computational models. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Synthetic Pathways to 7-Iodo-1-tetralone and its Derivatives

While the classical synthesis of this compound often involves the direct electrophilic iodination of 1-tetralone (B52770) or intramolecular Friedel-Crafts reaction of iodinated precursors, the future lies in developing more sophisticated and versatile methodologies. researchgate.net Research should be directed towards novel synthetic strategies that offer greater control, efficiency, and access to a wider range of derivatives.

Emerging areas for exploration include:

Domino and Tandem Reactions: Designing one-pot sequences that rapidly build the tetralone core while installing the iodo-substituent. An example could be a Pd-catalyzed domino reaction involving carbene migratory insertion followed by a conjugate addition sequence, which has been used to create fused spirooxindoles from related chalcones. acs.org Another approach is the tandem oxidative ring-opening/cyclization of cyclobutanol (B46151) derivatives, which can produce 1-tetralones in seconds. researchgate.net

Metal-Catalyzed Cyclizations: Investigating new copper- or palladium-catalyzed 1,2-dicarbonylative cyclizations of 4-aryl-1-butenes could provide a novel entry to the tetralone system, where an iodo-substituted starting material would directly yield the desired product. researchgate.net

Asymmetric Synthesis: Developing catalytic asymmetric methods, such as those using bifunctional squaramide catalysts in Tamura cycloadditions, could provide enantiomerically pure iodinated tetralones, which are crucial for medicinal chemistry applications. researchgate.net

High-Pressure Cycloaddition: The use of high-pressure Diels-Alder reactions to construct the tetralone core, a method successfully used in the total synthesis of natural products like perenniporide A, could be adapted for iodinated precursors. semanticscholar.org

A comparison of potential future synthetic approaches is detailed in the table below.

| Synthetic Strategy | Potential Advantages | Key Precursors | Relevant Research Area |

| Domino Carbene Insertion | High step economy, complexity generation | Isatin-derived N-tosylhydrazones, 2'-iodochalcones | Organometallic Catalysis acs.org |

| Tandem Oxidative Cyclization | Rapid reaction times, mild conditions | Substituted cyclobutanol derivatives | Oxidative Rearrangements researchgate.net |

| Asymmetric Cycloaddition | Access to chiral, non-racemic products | Homophthalic anhydrides, nitroolefins | Organocatalysis researchgate.net |

| High-Pressure Diels-Alder | Efficient construction of the bicyclic core | Dienes and dienophiles (e.g., difluorodienone) | Natural Product Synthesis semanticscholar.org |

Advanced Mechanistic Elucidations for Complex Reaction Systems

A deeper understanding of the reaction mechanisms involving this compound is paramount for optimizing existing transformations and discovering new ones. The presence of the iodo-substituent can significantly influence reaction pathways through electronic and steric effects, as well as by participating directly in the reaction, for example, through hypervalent iodine intermediates. mdpi.com

Future mechanistic studies should focus on:

Spectroscopic and Labeling Studies: Employing techniques like in-situ NMR reaction profiling and deuterium-labeling to probe reaction intermediates and transition states, as demonstrated in the mechanistic investigation of Pd-catalyzed domino reactions. acs.org

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and understand the stereochemical outcomes of reactions involving the tetralone scaffold. nih.gov

Hypervalent Iodine Chemistry: Investigating reactions where the iodine atom of this compound is oxidized to a hypervalent state, which can mediate unique transformations like ring expansions or functional group transfers. mdpi.com The mechanism for the formation of seven-membered rings from 1-tetralone derivatives using a hypervalent iodine reagent has been proposed to proceed through a charge transfer complex and single-electron-transfer (SET) steps. mdpi.com

Rational Design and Optimization of this compound-Based Bioactive Molecules

The 1-tetralone scaffold is a "privileged structure" found in numerous biologically active natural products and synthetic compounds. semanticscholar.orgbeilstein-journals.org The this compound derivative is a particularly attractive starting point for drug discovery due to the unique properties of the iodine substituent.

Key opportunities in this area include:

Halogen Bonding: Systematically exploring the role of the iodine atom as a halogen bond donor to interact with biological targets like proteins and enzymes. This non-covalent interaction is increasingly recognized as a powerful tool in drug design.

Structure-Activity Relationship (SAR) Studies: Using the C-I bond as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to rapidly generate libraries of diverse derivatives. This allows for the systematic probing of how different substituents at the 7-position affect biological activity.

Bioisosteric Replacement and Scaffolding: Utilizing this compound as an intermediate for the synthesis of analogs of known bioactive molecules, where the iodotetralone core replaces other aromatic systems to improve properties like potency, selectivity, or metabolic stability. researchgate.net The rational design of novel bioactive molecules is a cornerstone of modern drug discovery, and computational methods can aid in predicting the effects of molecular modifications. mdpi.comunimi.it

| Derivative Type | Synthetic Reaction | Potential Biological Target Class | Rationale |

| 7-Aryl-1-tetralones | Suzuki Coupling | Kinases, GPCRs | Introduce diverse aromatic/heteroaromatic groups |

| 7-Alkynyl-1-tetralones | Sonogashira Coupling | Enzyme inhibitors, molecular probes | Introduce rigid, linear linkers |

| 7-Amino-1-tetralones | Buchwald-Hartwig Amination | Ion channels, transporters | Introduce hydrogen bond donors/acceptors |

| 7-Thioether-1-tetralones | C-S Coupling | Proteases | Introduce flexible, polarizable groups |

Development of Sustainable and Green Synthetic Methodologies for Halogenated Compounds

The synthesis of halogenated compounds, including this compound, traditionally relies on methods that can be environmentally taxing. A significant future direction is the development of green synthetic protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption. mdpi.com

Research in this domain should prioritize:

Solvent-Free Reactions: Expanding on methods like the solvent-free iodination of 1-tetralone using an elemental iodine/urea-hydrogen peroxide (UHP) system. This approach avoids the use of volatile organic solvents and utilizes a safe, solid source of hydrogen peroxide.

Benign Oxidizing Agents: Replacing harsh or toxic oxidants used in electrophilic iodination with greener alternatives like hydrogen peroxide or even aerobic oxygen, coupled with a suitable catalyst. mdpi.com